
Ethyl alpha-(Ethoxymethylene)-2,3,4,5,6-pentafluoro-beta-oxobenzenepropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl alpha-(Ethoxymethylene)-2,3,4,5,6-pentafluoro-beta-oxobenzenepropanoate is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and an ethoxymethylene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl alpha-(Ethoxymethylene)-2,3,4,5,6-pentafluoro-beta-oxobenzenepropanoate typically involves the reaction of ethyl orthoformate, ethyl malonate, and acetic anhydride in the presence of zinc chloride as a catalyst . The reaction is carried out under controlled heating conditions, with temperatures ranging from 102°C to 155°C over a period of approximately 13.5 hours . The product is then purified through distillation under reduced pressure.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl alpha-(Ethoxymethylene)-2,3,4,5,6-pentafluoro-beta-oxobenzenepropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium ethoxide (NaOEt) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl alpha-(Ethoxymethylene)-2,3,4,5,6-pentafluoro-beta-oxobenzenepropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl alpha-(Ethoxymethylene)-2,3,4,5,6-pentafluoro-beta-oxobenzenepropanoate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its fluorine atoms enhance its reactivity and stability, making it a versatile reagent in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-oxobutanoate:
Diethyl malonate: Another ester with similar reactivity but different structural features.
Uniqueness
Ethyl alpha-(Ethoxymethylene)-2,3,4,5,6-pentafluoro-beta-oxobenzenepropanoate is unique due to its multiple fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. This makes it particularly useful in applications requiring high stability and reactivity.
Eigenschaften
Molekularformel |
C14H11F5O4 |
|---|---|
Molekulargewicht |
338.23 g/mol |
IUPAC-Name |
ethyl (Z)-3-ethoxy-2-(2,3,4,5,6-pentafluorobenzoyl)prop-2-enoate |
InChI |
InChI=1S/C14H11F5O4/c1-3-22-5-6(14(21)23-4-2)13(20)7-8(15)10(17)12(19)11(18)9(7)16/h5H,3-4H2,1-2H3/b6-5- |
InChI-Schlüssel |
JFFLSJHTBZDAEP-WAYWQWQTSA-N |
Isomerische SMILES |
CCO/C=C(/C(=O)C1=C(C(=C(C(=C1F)F)F)F)F)\C(=O)OCC |
Kanonische SMILES |
CCOC=C(C(=O)C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


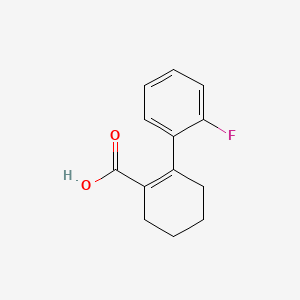
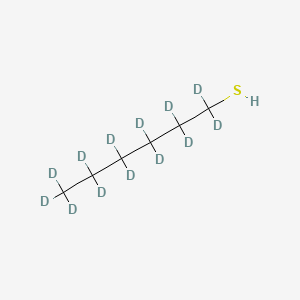
![[(3R,3AS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate](/img/structure/B13447335.png)

![Ethyl 2-([(trifluoromethyl)sulphonyl]oxy)pentanoate](/img/structure/B13447355.png)

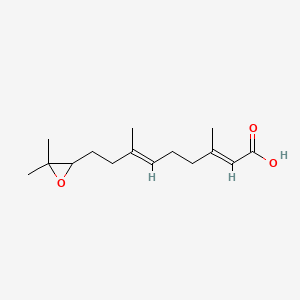
![(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)
![(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate](/img/structure/B13447378.png)
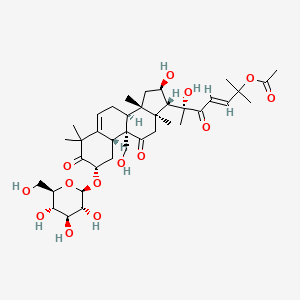
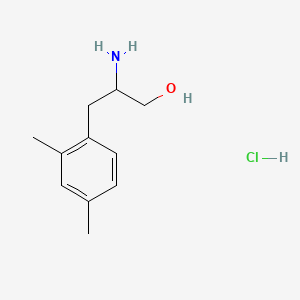

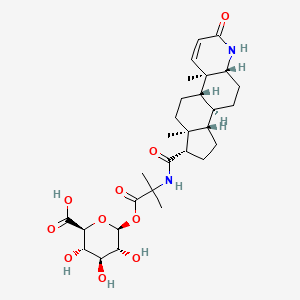
amino}-2-cyclopropylpropanoicacid](/img/structure/B13447415.png)
